5-Acetamido-2-nitrobenzoic acid
Description
Nomenclature and Chemical Classification of 5-Acetamido-2-nitrobenzoic Acid
A precise understanding of a chemical compound begins with its systematic naming and classification, which provides a universal language for scientists and researchers.
IUPAC Naming Conventions
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. According to these conventions, the compound is officially named This compound . chemicalbook.com This name is derived by identifying the parent structure as benzoic acid, with substituents named and numbered according to their position on the aromatic ring. The carboxylic acid group is assigned position 1, leading to the nitro group at position 2 and the acetamido group at position 5.
Chemical Abstracts Service (CAS) Registry Number and Synonyms
The Chemical Abstracts Service (CAS) assigns a unique numerical identifier to every chemical substance. The CAS Registry Number for this compound is 4368-83-6 . tcichemicals.comsigmaaldrich.com This number is a definitive, substance-specific identifier that is used globally in databases, regulatory submissions, and chemical catalogs. The compound is also known by its synonym, 3'-Carboxy-4'-nitroacetanilide. tcichemicals.com
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Registry Number | 4368-83-6 |
| Molecular Formula | C₉H₈N₂O₅ |
| Molecular Weight | 224.17 g/mol |
Classification as an Amidobenzoic Acid and C-Nitro Compound
From a structural standpoint, this compound belongs to two primary classes of organic compounds. It is classified as an amidobenzoic acid , which is a benzoic acid molecule substituted with an amido group. chemicalbook.com Specifically, it is an acetamidobenzoic acid due to the presence of the acetyl group on the nitrogen. Furthermore, the presence of a nitro group (-NO₂) bonded directly to a carbon atom of the benzene (B151609) ring classifies it as a C-nitro compound . tcichemicals.com This dual classification highlights the key functional groups that dictate its chemical reactivity and potential applications.
Historical Context and Significance in Chemical Synthesis
The historical development of this compound is rooted in the broader history of aromatic chemistry and the synthesis of nitro compounds and dye intermediates. While specific historical discovery details are not extensively documented in readily available literature, its synthesis pathways are well-established in organic chemistry.
One common preparative method involves the nitration of an acetanilide (B955) derivative. For instance, a typical synthesis starts with m-aminobenzoic acid, which is first acetylated using acetic anhydride (B1165640) to protect the amino group and form m-acetamidobenzoic acid. This intermediate is then nitrated using a mixture of concentrated sulfuric acid and fuming nitric acid to introduce the nitro group at the 2-position, ortho to the carboxylic acid and meta to the directing acetamido group.
Its significance lies in its role as a versatile intermediate. The presence of three distinct functional groups—carboxylic acid, acetamido, and nitro group—allows for a variety of subsequent chemical transformations. The nitro group can be reduced to an amine, the acetamido group can be hydrolyzed back to an amine, and the carboxylic acid can undergo esterification or conversion to an acyl chloride. This multifunctionality makes it a valuable precursor for creating more complex molecules. For example, it serves as an essential intermediate in the synthesis of various pharmaceuticals, where the nitro group can contribute to antibacterial activity.
Current Research Landscape and Future Directions for this compound
Current research continues to leverage the unique properties of this compound, primarily as a building block in the synthesis of novel compounds with potential biological activity.
Detailed Research Findings:
Pharmaceutical Intermediates: The compound is a key precursor in the development of new pharmaceutical agents. Research has shown its utility in synthesizing novel antimicrobial compounds. The resulting molecules have demonstrated significant activity against resistant bacterial strains, underscoring the compound's potential in the ongoing search for new antibiotics.
Enzyme Inhibition Studies: In biochemical research, this compound and its derivatives are utilized in studies of enzyme mechanisms and protein interactions. Understanding how such molecules bind to and inhibit enzymes can pave the way for new therapeutic strategies for a range of diseases.
Precursor for Heterocyclic Synthesis: The functional groups on this compound make it an ideal starting material for synthesizing various heterocyclic compounds, which are core structures in many pharmaceuticals. The reduction of the nitro group to an amine, for example, creates a diamino-substituted benzoic acid derivative that can be used to build fused ring systems.
Future Directions: The future for this compound appears promising, with several avenues for exploration:
Development of Novel Therapeutics: Its role as a scaffold for creating new drugs is likely to expand, particularly in the fields of antibacterials and potentially anticancer agents, by modifying its core structure to optimize biological activity and target specificity.
Materials Science: There is potential for its use in the synthesis of new polymers or functional materials. The aromatic and functional group-rich structure could be exploited to create materials with specific electronic or binding properties.
Green Chemistry: Future research may also focus on developing more environmentally friendly and safer synthesis methods for the compound itself. A 2023 patent, for example, described a five-step synthesis starting from p-phenylenediamine (B122844) that avoids the use of concentrated mineral acids, reducing environmental and safety risks.
Ethical Considerations in Research Involving this compound
The research and synthesis involving any chemical compound, including this compound, are subject to important ethical considerations. While there are no widely documented ethical issues specific to this particular compound, general principles of ethics in chemical synthesis are highly relevant. researchgate.net
Safety and Environmental Impact: The synthesis of nitroaromatic compounds often involves hazardous reagents like fuming nitric acid and concentrated sulfuric acid. orgsyn.org Researchers have an ethical responsibility to ensure the safety of laboratory personnel through proper training and the use of personal protective equipment. orgsyn.org Furthermore, the disposal of chemical waste must be handled in accordance with regulations to prevent environmental contamination. fctemis.org The development of "green chemistry" approaches that minimize hazardous substances is an ethical imperative. nih.gov
Dual-Use and Misuse Potential: Chemists must be mindful of the potential applications of the molecules they create. researchgate.net While this compound is primarily used in legitimate pharmaceutical and chemical research, the broader class of nitro compounds has been used in the manufacture of explosives. It is the responsibility of the chemical community to be aware of the potential for misuse of the substances they synthesize. fctemis.org
Responsibility for Created Substances: A core ethical debate in synthetic chemistry revolves around the responsibility a chemist bears for the substances they create. researchgate.net Even if a chemist does not personally commercialize or release a new substance, they are the originators of that molecule. This places a burden on the researcher to consider the potential long-term consequences and risks associated with a new compound. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-acetamido-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O5/c1-5(12)10-6-2-3-8(11(15)16)7(4-6)9(13)14/h2-4H,1H3,(H,10,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHFMOUMOUOGKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063435 | |
| Record name | Benzoic acid, 5-(acetylamino)-2-nitro- | |
| Source | EPA DSSTox | |
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Molecular Weight |
224.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4368-83-6 | |
| Record name | 5-Acetamido-2-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4368-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzoic acid, 5-(acetylamino)-2-nitro- | |
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| Record name | Benzoic acid, 5-(acetylamino)-2-nitro- | |
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| Record name | Benzoic acid, 5-(acetylamino)-2-nitro- | |
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| Record name | 5-acetamido-2-nitrobenzoic acid | |
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Synthetic Methodologies and Reaction Pathways of 5 Acetamido 2 Nitrobenzoic Acid
Established Synthetic Routes for 5-Acetamido-2-nitrobenzoic Acid
The synthesis of this compound is a well-documented process in organic chemistry, primarily serving as an intermediate in the manufacturing of various other chemical compounds.
Acylation Reactions for Precursor Synthesis
A primary method for synthesizing this compound involves the acylation of an amino-substituted precursor. Specifically, the acetylation of 5-amino-2-nitrobenzoic acid using acetic anhydride (B1165640) is a common approach. This reaction is typically carried out under acidic conditions, for instance, with sulfuric acid, and may require heating or reflux to proceed to completion. The acetamido group can also be introduced through reactions with acyl chlorides. mdpi.com Another established route starts with m-aminobenzoic acid, which is first acetylated with acetic anhydride in glacial acetic acid to form m-acetamidobenzoic acid. This intermediate is then nitrated to yield this compound.
Specific Precursors and Reagents Utilized in Synthesis
The selection of precursors and reagents is critical for the successful synthesis of this compound.
Starting Materials:
5-Amino-2-nitrobenzoic acid: This is a direct precursor where the amino group is acetylated. sigmaaldrich.comsigmaaldrich.comnih.gov
m-Aminobenzoic acid: This compound requires a two-step process of acetylation followed by nitration.
Reagents:
Acetic Anhydride: A common acetylating agent used to introduce the acetamido group. mdpi.com
Glacial Acetic Acid: Often used as a solvent in the acetylation of m-aminobenzoic acid.
Sulfuric Acid (H₂SO₄): Acts as a catalyst in the acetylation reaction and is also used in the nitration step.
Fuming Nitric Acid (HNO₃): A powerful nitrating agent used to introduce the nitro group onto the aromatic ring of m-acetamidobenzoic acid.
The table below summarizes the key precursors and reagents.
| Precursor/Reagent | Role in Synthesis |
| 5-Amino-2-nitrobenzoic acid | Starting material for direct acetylation |
| m-Aminobenzoic acid | Starting material for acetylation and subsequent nitration |
| Acetic Anhydride | Acetylating agent |
| Glacial Acetic Acid | Solvent |
| Sulfuric Acid | Catalyst and reagent for nitration |
| Fuming Nitric Acid | Nitrating agent |
Advanced Synthetic Strategies and Innovations
Recent advancements in chemical synthesis have focused on developing more efficient and environmentally friendly methods for producing this compound.
Catalytic Approaches in the Synthesis of this compound
Catalytic methods are being explored to improve the efficiency and selectivity of the synthesis. While specific catalytic approaches for the direct synthesis of this compound are not extensively detailed in the provided search results, related research highlights the use of catalysts in similar transformations. For instance, the nitration of methyl 3-methylbenzoate (B1238549) has been developed using a mixture of nitric acid and acetic anhydride, which can be considered a greener approach. researchgate.netresearchgate.net
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this involves exploring safer reagents and solvent systems. One notable development is a method that avoids the use of fuming nitric acid and reduces the amount of sulfuric acid, thereby aligning with green chemistry principles. This alternative approach may involve using milder nitrating agents or different reaction conditions to minimize environmental impact and improve safety. The use of water as a solvent in related acylation reactions is another example of a green chemistry approach. mdpi.comimist.ma
Chemical Reactions and Transformations of this compound
This compound can undergo a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
Reduction of the Nitro Group:
The nitro group (-NO₂) is readily reduced to an amino group (-NH₂). This transformation is a key step in the synthesis of other useful compounds, such as 5-acetamido-2-aminobenzoic acid. fishersci.ca Common reducing agents for this reaction include:
Hydrogen gas (H₂) with a palladium (Pd) catalyst
Tin(II) chloride (SnCl₂)
Iron (Fe) powder in the presence of hydrochloric acid (HCl)
Hydrolysis of the Acetamido Group:
The acetamido group (-NHCOCH₃) can be hydrolyzed back to an amino group under either acidic or basic conditions.
Acidic Hydrolysis: Typically carried out using aqueous hydrochloric acid (HCl).
Basic Hydrolysis: Commonly performed with aqueous sodium hydroxide (B78521) (NaOH).
The products of this reaction are 5-amino-2-nitrobenzoic acid and acetic acid.
The following table provides a summary of these transformations.
| Reaction | Reagents | Product(s) |
| Reduction of Nitro Group | H₂/Pd, SnCl₂, or Fe/HCl | 5-Acetamido-2-aminobenzoic acid |
| Hydrolysis of Acetamido Group (Acidic) | Aqueous HCl | 5-Amino-2-nitrobenzoic acid, Acetic acid |
| Hydrolysis of Acetamido Group (Basic) | Aqueous NaOH | 5-Amino-2-nitrobenzoic acid, Acetic acid |
Unveiling the Chemical Reactivity and Synthesis of this compound
This compound, a substituted aromatic carboxylic acid, presents a unique molecular architecture featuring three distinct functional groups: an amide, a nitro group, and a carboxylic acid. This arrangement of functionalities imparts a versatile chemical character to the molecule, allowing for a range of reactions and derivatizations. This article delves into the synthetic methodologies and diverse reaction pathways of this compound, exploring the reactivity of each functional group and the techniques employed for its purification and isolation.
Synthetic Methodologies and Reaction Pathways
The synthesis of this compound can be achieved through various routes, with a common method involving the acetylation of a 5-amino-2-nitrobenzoic acid precursor. This process typically utilizes acetic anhydride in an acidic environment. Another preparative approach starts with m-aminobenzoic acid, which is first acetylated with acetic anhydride and then nitrated using fuming nitric acid in the presence of concentrated sulfuric acid.
Reactions Involving the Amide Functional Group
The acetamido group (–NHCOCH₃) in this compound can undergo hydrolysis under either acidic or basic conditions. This reaction cleaves the amide bond, yielding 5-amino-2-nitrobenzoic acid and acetic acid. Commonly used reagents for this transformation include aqueous solutions of hydrochloric acid or sodium hydroxide.
Reactions Involving the Nitro Functional Group
A study on aromatic nitro compounds demonstrated that hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder can selectively and rapidly reduce the nitro group to the corresponding amine at room temperature in good yields. niscpr.res.in This method offers an alternative to traditional reduction techniques. niscpr.res.in
Reactions Involving the Carboxylic Acid Functional Group
The carboxylic acid group (–COOH) imparts acidic properties to the molecule and can participate in a variety of reactions typical of this functional group. libretexts.org These include deprotonation, esterification, and conversion to acid chlorides. libretexts.orgnumberanalytics.comyoutube.com
Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid can be converted to its corresponding ester. numberanalytics.com For instance, treatment of 5-amino-2-nitrobenzoic acid with methanol (B129727) and thionyl chloride as a catalyst yields the methyl ester.
Acid Chloride Formation: Carboxylic acids can be transformed into more reactive acid chlorides by treatment with reagents like thionyl chloride (SOCl₂). libretexts.orgyoutube.com The resulting acid chloride is a versatile intermediate for the synthesis of esters and amides. numberanalytics.comkhanacademy.org
Amide Formation: The carboxylic acid can react with an amine to form an amide. Due to the basicity of amines, which can deprotonate the carboxylic acid and render it unreactive, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are often employed to facilitate this reaction. youtube.comkhanacademy.org
The reactivity of the carboxylic acid is influenced by the electron-withdrawing nitro group, which increases its acidity (pKa ~2–3) compared to its amino-substituted counterparts (pKa ~4–5).
Derivatization for Enhanced Bioactivity and Specific Applications
The chemical scaffold of this compound allows for derivatization to create new compounds with potentially enhanced biological activities or specific applications. For example, derivatives of the related 5-acetamido-2-hydroxy benzoic acid have been synthesized and investigated for their analgesic properties. mdpi.comresearchgate.net These derivatives are often prepared through acylation reactions using anhydrides or acyl chlorides. mdpi.com
Furthermore, this compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. The presence of the nitro group can contribute to antibacterial activity, making it a valuable building block for the development of novel antimicrobial agents. Research has shown that compounds synthesized from this precursor exhibit significant activity against resistant bacterial strains.
Purification and Isolation Techniques
Following its synthesis, this compound must be purified to remove by-products and unreacted starting materials. A common and effective method for purification is recrystallization. Ethanol/water mixtures are frequently used as the solvent system for this process, yielding a product with high purity (greater than 97%).
In cases where a mixture of isomers is produced during synthesis, such as in the nitration of chloro-benzoic acids, purification may involve fractional precipitation. google.comgoogle.com By carefully adjusting the pH of the solution, different isomers can be selectively precipitated and isolated. For instance, after nitration, the desired nitro-substituted isomer can be precipitated from the reaction mixture by adjusting the pH to a specific range, followed by filtration and washing to obtain a high-purity product. google.com
The purity of the final product can be assessed using various analytical techniques, including melting point determination, which for this compound is approximately 225°C (with decomposition), and chromatographic methods like High-Performance Liquid Chromatography (HPLC). google.comchemicalbook.com
Advanced Characterization and Spectroscopic Analysis of 5 Acetamido 2 Nitrobenzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides information on the connectivity and chemical environment of atoms.
¹H NMR Spectral Analysis
A ¹H NMR spectrum for 5-Acetamido-2-nitrobenzoic acid would be expected to show distinct signals for each chemically non-equivalent proton. The aromatic region would likely display a complex pattern due to the substitution on the benzene (B151609) ring. The proton ortho to the nitro group (H-3) would be significantly downfield-shifted. The protons at the 4 and 6 positions would also have characteristic shifts influenced by the adjacent acetamido and nitro/carboxylic acid groups, respectively. Furthermore, the spectrum would feature a singlet for the amide proton (N-H) and a singlet for the methyl protons of the acetamido group. The precise chemical shifts (δ) and coupling constants (J) would allow for the unambiguous assignment of each proton.
Hypothetical ¹H NMR Data Table for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| COOH | > 10 | Singlet (broad) | - |
| NH | 8.5 - 9.5 | Singlet (broad) | - |
| H-3 | 8.2 - 8.4 | Doublet | ~2.5 |
| H-4 | 8.0 - 8.2 | Doublet of doublets | ~9.0, ~2.5 |
| H-6 | 7.8 - 8.0 | Doublet | ~9.0 |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a separate signal. The spectrum would be characterized by signals for the two carbonyl carbons (one from the carboxylic acid and one from the amide), which would appear at the downfield end of the spectrum (~165-175 ppm). The six aromatic carbons would have distinct chemical shifts determined by the electronic effects of the substituents. The carbon bearing the nitro group (C-2) and the carbon bearing the acetamido group (C-5) would be significantly affected. A signal for the methyl carbon of the acetyl group would be observed in the upfield region of the spectrum.
Hypothetical ¹³C NMR Data Table for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Carboxylic Acid) | 165 - 170 |
| C=O (Amide) | 168 - 172 |
| C-1 | 125 - 130 |
| C-2 | 145 - 150 |
| C-3 | 120 - 125 |
| C-4 | 128 - 133 |
| C-5 | 138 - 143 |
| C-6 | 115 - 120 |
Two-Dimensional NMR Techniques
To definitively assign the ¹H and ¹³C signals, two-dimensional (2D) NMR experiments would be essential. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to trace the connectivity of the aromatic protons. Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would establish connections between protons and the carbons they are directly attached to (one-bond correlation) or separated by two or three bonds, respectively. This information is crucial for confirming the substitution pattern on the benzene ring and assigning the quaternary carbons.
Vibrational Spectroscopy
Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of a molecule. It is particularly useful for identifying functional groups.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound would be dominated by characteristic absorption bands for its functional groups. A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid group, which is often involved in hydrogen bonding. The C=O stretching vibration of the carboxylic acid would appear as a strong band around 1700 cm⁻¹. The amide group would show a characteristic N-H stretch around 3300 cm⁻¹ and a strong C=O stretch (Amide I band) around 1680 cm⁻¹. The nitro group would exhibit two strong stretching vibrations, an asymmetric stretch near 1550 cm⁻¹ and a symmetric stretch near 1350 cm⁻¹.
Hypothetical FTIR Data Table for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3300 | N-H Stretch | Amide |
| 3300 - 2500 | O-H Stretch | Carboxylic Acid |
| 1700 | C=O Stretch | Carboxylic Acid |
| 1680 | C=O Stretch (Amide I) | Amide |
| 1550 | Asymmetric NO₂ Stretch | Nitro |
Mass Spectrometry (MS) Applications
Mass spectrometry is a pivotal analytical technique for the characterization of this compound, providing precise information on its mass, elemental composition, and structural features. Through various MS methods, the identity and purity of the compound can be unequivocally confirmed.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the exact mass of this compound, which in turn confirms its elemental composition. Unlike nominal mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places, allowing for the differentiation between compounds with the same integer mass but different chemical formulas.
For this compound, with a molecular formula of C₉H₈N₂O₅, the theoretical monoisotopic mass is 224.04332 Da. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would verify this exact mass. The high accuracy of the measurement provides strong evidence for the compound's identity, distinguishing it from potential isomeric impurities or other compounds of similar mass. Data is typically acquired in both positive and negative ion modes to observe different ionic species.
| Molecular Formula | Ion Species | Adduct | Theoretical Exact Mass (Da) |
|---|---|---|---|
| C₉H₈N₂O₅ | Protonated Molecule | [M+H]⁺ | 225.05059 |
| Sodiated Molecule | [M+Na]⁺ | 247.03254 | |
| Deprotonated Molecule | [M-H]⁻ | 223.03605 |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov This process provides a fragmentation fingerprint that is characteristic of the molecule's specific arrangement of atoms and functional groups.
For this compound, a precursor ion (e.g., the protonated molecule [M+H]⁺ at m/z 225.05) would be isolated and subjected to collision-induced dissociation (CID). The fragmentation pattern can be predicted based on the established behavior of carboxylic acids, aromatic nitro compounds, and amides. libretexts.orgmiamioh.edu
Key fragmentation pathways would likely include:
Loss of a hydroxyl radical (-•OH, 17 Da) or water (-H₂O, 18 Da) from the carboxylic acid group.
Loss of the carboxyl group as •COOH (45 Da) or CO₂ (44 Da) following rearrangement.
Cleavage of the amide bond , leading to the loss of ketene (B1206846) (-CH₂=C=O, 42 Da) or the entire acetamido group.
Loss of the nitro group (-NO₂, 46 Da) .
Analysis of these fragmentation pathways allows for the confirmation of the presence and connectivity of the different functional groups on the benzene ring.
| Precursor Ion (m/z) | Proposed Neutral Loss | Mass Loss (Da) | Predicted Product Ion (m/z) | Proposed Structure of Product Ion |
|---|---|---|---|---|
| 225.05 | H₂O (from COOH) | 18.01 | 207.04 | [C₉H₆N₂O₄]⁺ |
| 225.05 | CH₂CO (ketene) | 42.01 | 183.04 | [C₇H₇N₂O₄]⁺ |
| 225.05 | COOH (carboxyl radical) | 45.00 | 180.05 | [C₈H₉N₂O₃]⁺ |
| 225.05 | NO₂ (nitro group) | 46.01 | 179.04 | [C₉H₈NO₃]⁺ |
| 183.04 | NO₂ (nitro group) | 46.01 | 137.03 | [C₇H₇NO₂]⁺ |
X-ray Crystallography and Solid-State Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed insights into bond lengths, bond angles, and the intermolecular interactions that govern the packing of molecules in the solid state.
Crystal Structure Determination
Although a specific, publicly available crystal structure for this compound has not been reported, the methodology for its determination is well-established. The first step involves growing high-quality single crystals of the compound. These crystals are then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected. The positions and intensities of the diffracted spots are used to calculate an electron density map, from which a model of the molecular structure can be built and refined.
The analysis would yield crucial data, including the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (which describes the symmetry of the crystal). For similar substituted benzoic acids, crystal structures often reveal near-planar conformations of the benzene ring, with some torsion angles associated with the substituent groups. nih.gov
| Parameter | Example Value |
|---|---|
| Chemical Formula | C₉H₈N₂O₅ |
| Formula Weight | 224.17 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5 |
| b (Å) | 12.3 |
| c (Å) | 9.8 |
| β (°) | 105.2 |
| Volume (ų) | 873.4 |
| Z (molecules per unit cell) | 4 |
Hydrogen Bonding Networks and Supramolecular Assemblies
The solid-state structure of this compound is expected to be dominated by a network of hydrogen bonds, which are strong, directional intermolecular interactions. The molecule contains multiple hydrogen bond donors (the carboxylic acid -OH and the amide N-H) and acceptors (the carboxylic and amide carbonyl oxygens, and the oxygens of the nitro group).
Based on the structures of related compounds, several key hydrogen bonding motifs are anticipated: nih.govucl.ac.uk
Carboxylic Acid Dimer: A common and robust interaction where two carboxylic acid groups form a centrosymmetric pair of O-H···O hydrogen bonds, creating an R²₂(8) ring motif.
Amide Chain: The N-H group of one molecule can donate a hydrogen bond to the C=O group of a neighboring molecule, forming a C(4) chain that propagates through the crystal.
Other Interactions: The nitro group's oxygen atoms can act as hydrogen bond acceptors, potentially interacting with the amide N-H or aromatic C-H groups, further stabilizing the crystal packing. nih.gov
These interactions collectively guide the self-assembly of molecules into higher-order supramolecular structures, such as one-dimensional chains, two-dimensional sheets, or complex three-dimensional frameworks. nih.gov
Crystallization Techniques for Improved Crystal Quality
Obtaining single crystals of sufficient size and quality is a prerequisite for successful X-ray diffraction analysis. Several crystallization techniques can be employed to achieve this for organic compounds like this compound. core.ac.uk The choice of method and solvent is critical, as it can influence not only crystal quality but also potentially lead to the formation of different crystal forms (polymorphs).
Common techniques include:
Slow Evaporation: A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly. As the concentration increases, the solution becomes supersaturated, leading to the gradual formation of crystals.
Slow Cooling: A saturated solution is prepared at an elevated temperature and then cooled slowly. The decrease in solubility upon cooling induces crystallization. This method allows for precise control over the rate of crystal growth.
Vapor Diffusion: A concentrated solution of the compound in a good solvent is placed in a sealed container with a larger reservoir of a "poor" solvent (an anti-solvent in which the compound is less soluble). The vapor of the poor solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystal growth.
Melt Growth Methods: Techniques like the Bridgman or Czochralski methods involve crystallizing the compound from its molten state and are typically used for highly stable compounds to produce large single crystals. acadpubl.eu
The selection of an appropriate solvent or solvent system is crucial. Solvents that promote the formation of the specific hydrogen bonds necessary for ordered crystal packing are often the most successful.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are indispensable in the pharmaceutical industry for the determination of purity and the separation of this compound from its starting materials, intermediates, and potential degradation products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prevalent methods employed for this purpose, offering high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) Method Development
The development of a robust HPLC method for this compound is critical for ensuring its quality. A typical reversed-phase HPLC method is often the primary choice for the analysis of such polar aromatic compounds. The method development process involves a systematic evaluation of stationary phases, mobile phase composition, pH, and detection wavelength to achieve optimal separation and peak shape.
A common starting point for method development is a C18 column, valued for its hydrophobic retention of a wide range of organic molecules. The mobile phase generally consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). The inclusion of an acid, like phosphoric acid or formic acid, in the mobile phase is crucial to suppress the ionization of the carboxylic acid group of this compound, thereby promoting better retention and symmetrical peak shapes on the reversed-phase column.
The following table outlines a representative set of parameters for an HPLC method that could be adapted and optimized for the analysis of this compound.
| Parameter | Condition |
| Stationary Phase | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
This gradient method allows for the elution of a wide range of compounds with varying polarities, which is essential for identifying and quantifying any impurities that may be present alongside the main this compound peak. Method validation would be performed in accordance with ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles to achieve higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. These advantages make UPLC an attractive option for the high-throughput analysis of this compound, particularly in a process development or quality control environment.
The principles of UPLC method development are similar to those of HPLC, but the instrumentation is designed to withstand the higher backpressures generated by the smaller particle size columns. The transition from an HPLC method to a UPLC method can often be achieved by scaling the gradient and flow rate according to the column dimensions, while maintaining the same mobile phase composition and stationary phase chemistry.
A representative UPLC method for the analysis of this compound is detailed in the table below.
| Parameter | Condition |
| Stationary Phase | C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 5 | |
| 6 | |
| 6.1 | |
| 7 | |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 1 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
The significantly shorter run time of the UPLC method allows for a much faster sample throughput, which is highly beneficial for in-process controls and final product release testing. The enhanced resolution of UPLC can also be advantageous for the separation of closely related impurities that may not be fully resolved by HPLC.
Theoretical and Computational Studies of 5 Acetamido 2 Nitrobenzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine molecular geometry, electronic structure, and other key physicochemical parameters.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for its favorable balance of accuracy and computational cost. It is extensively used to predict the ground-state properties of molecules like 5-Acetamido-2-nitrobenzoic acid. DFT calculations typically involve selecting an exchange-correlation functional, such as B3LYP or M06-2X, and a basis set, like 6-31G+(d,p) or 6-311++G(2d,p), to model the electronic structure. researchgate.netvjst.vn
For aromatic carboxylic acids, DFT is used to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. vjst.vn In the case of this compound, key structural features of interest are the planarity of the benzene (B151609) ring and the orientation of the carboxylic acid, nitro, and acetamido substituents. Theoretical studies on similar substituted benzoic acids show that the carboxylic acid group often forms a nearly planar arrangement with the benzene ring to maximize conjugation. researchgate.net However, steric hindrance from the ortho-nitro group can cause some out-of-plane rotation.
DFT calculations also provide a wealth of information about the electronic properties of the molecule. The distribution of electron density, for instance, can be visualized through molecular electrostatic potential (MEP) maps, which identify electron-rich and electron-poor regions. For a molecule like this compound, the oxygen atoms of the nitro and carboxyl groups are expected to be electron-rich (nucleophilic) sites, while the hydrogen of the carboxyl group and regions near the aromatic protons would be electron-poor (electrophilic). researchgate.net
Table 1: Representative Geometric Parameters for Substituted Benzoic Acids Calculated via DFT
| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) | Source Molecule Example(s) |
| C=O (carboxyl) | 1.21 - 1.22 | - | 4-acetamido-3-nitrobenzoic acid researchgate.net |
| C-O (carboxyl) | 1.34 - 1.37 | - | Benzoic acid dimer vjst.vn, 4-acetamido-3-nitrobenzoic acid researchgate.net |
| O-H (carboxyl) | 0.97 - 1.01 | - | Benzoic acid vjst.vn |
| C-N (nitro) | 1.47 - 1.49 | - | Nitrobenzoic acids researchgate.net |
| N-O (nitro) | 1.21 - 1.23 | - | 4-acetamido-3-nitrobenzoic acid researchgate.net |
| O-C-O (carboxyl) | - | 122 - 124 | Benzoic acid vjst.vn |
| O-N-O (nitro) | - | 123 - 125 | Nitrobenzoic acids researchgate.net |
Note: This data is derived from studies on closely related molecules and serves as a predictive model for this compound.
Hartree-Fock (HF) and Post-HF Methods
The Hartree-Fock (HF) method is a foundational ab initio approach that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. ntnu.no While it provides a good first approximation, HF systematically neglects electron correlation—the way electrons dynamically avoid each other—which can be critical for accurate energy predictions. wikipedia.org
Post-Hartree-Fock methods are a class of more sophisticated techniques developed to improve upon the HF approximation by explicitly including electron correlation. wikipedia.orgresearchgate.net Common post-HF methods include Møller–Plesset perturbation theory (e.g., MP2, MP3), Configuration Interaction (CI), and Coupled Cluster (CC) theory. wikipedia.org These methods are generally more computationally demanding than DFT but can offer higher accuracy, often referred to as "benchmark" quality, especially for smaller molecules. quora.com For organic molecules, methods like MP2 are often used in conjunction with DFT to validate structural and energetic predictions. nih.gov While a full post-HF treatment of this compound would be computationally intensive, such methods could be used to precisely calculate reaction barriers or excited state properties where DFT might be less reliable.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). youtube.comlibretexts.org
The energies of the HOMO and LUMO, and the resulting HOMO-LUMO energy gap (ΔE), are crucial descriptors of a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap generally implies high reactivity, as it is easier to excite an electron from the HOMO to the LUMO. researchgate.net In computational studies of related molecules like 5-Amino-2-nitrobenzoic acid, the HOMO is typically localized on the electron-donating amino group and the aromatic ring, while the LUMO is centered on the electron-withdrawing nitro and carboxylic acid groups. For this compound, a similar distribution is expected. The acetamido group is an ortho-, para-director and activating, while the nitro and carboxyl groups are meta-directing and deactivating. This electronic landscape, quantifiable by FMO analysis, is key to predicting the molecule's behavior in chemical reactions.
Table 2: Representative Frontier Molecular Orbital Energies for Related Nitro- and Amino-Substituted Benzoic Acids
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
| 5-Amino-2-nitrobenzoic acid | -6.76 | -1.38 | 5.38 |
| 4-Acetamido-3-nitrobenzoic acid ethyl ester | - | - | 3.81 - 3.96 |
Note: Data is based on DFT calculations for structurally similar molecules to provide an estimate for this compound. researchgate.net
Molecular Dynamics (MD) Simulations
While quantum chemical methods are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes, intermolecular interactions, and solvent effects over time. rsc.org
Conformational Analysis and Stability
Molecules with rotatable single bonds can exist in multiple conformations. For this compound, rotations can occur around the bonds connecting the carboxylic acid, acetamido, and nitro groups to the benzene ring. Conformational analysis aims to identify the stable, low-energy arrangements of the molecule. nih.gov Computational studies on cocrystals of ethenzamide and 2-nitrobenzoic acid have used these techniques to find the lowest energy conformation. researchgate.netresearchgate.net
MD simulations can be used to explore the conformational landscape by simulating the molecule's movement over time, allowing it to overcome small energy barriers and sample different rotational states. nih.gov The stability of different conformers can be assessed by tracking key dihedral angles and calculating the potential energy of the system. Such simulations reveal which conformations are most likely to be populated at a given temperature and how quickly the molecule transitions between them. For substituted benzoic acids, the planarity of the carboxylic acid group relative to the ring is a critical factor, as it impacts hydrogen bonding and crystal packing. nih.gov
Intermolecular Interactions and Solvent Effects
In the solid or liquid phase, the behavior of this compound is heavily influenced by its interactions with neighboring molecules and the surrounding solvent. Aromatic carboxylic acids are well-known for forming strong hydrogen-bonded dimers, where the carboxyl groups of two molecules interact in a cyclic arrangement. vjst.vnucl.ac.uk
MD simulations are an ideal tool for studying these phenomena. By placing the molecule in a simulation box with either other solute molecules or explicit solvent molecules (like water, ethanol, or acetonitrile), one can directly observe the formation and breaking of intermolecular interactions. ucl.ac.uk Studies on substituted benzoic acids have shown that in apolar solvents, hydrogen-bonded dimers are the dominant species. ucl.ac.uk In contrast, polar solvents that can act as hydrogen bond acceptors (e.g., DMSO, THF) can disrupt these dimers, leading to the formation of solute-solvent hydrogen bonds and π–π stacking interactions between the aromatic rings. ucl.ac.ukacs.org MD simulations can quantify these effects by analyzing radial distribution functions and interaction energies, providing a dynamic picture of solvation and aggregation that is crucial for understanding properties like solubility and crystallization. rsc.orgucl.ac.uk
Molecular Docking and Receptor-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule (ligand) to the binding site of a target protein.
The first step in a molecular docking study is the identification of biologically relevant protein targets. This selection is often based on the compound's known biological activity or its structural similarity to other molecules with known targets.
Despite its use as a precursor in the synthesis of Factor Xa inhibitors, literature searches reveal no specific molecular docking studies that have been published for this compound itself. Therefore, there are no computationally validated or experimentally confirmed protein targets specifically identified for this compound in the public domain. Research on its derivatives has sometimes involved targets like cyclooxygenase-2 (COX-2), but this has not been extended to this compound directly.
Once a target protein is selected, docking algorithms calculate the binding affinity, often expressed as a docking score. This score estimates the strength of the interaction between the ligand and the protein, with lower scores (more negative values) typically indicating stronger binding.
As no specific target proteins have been identified for this compound in docking studies, there are no available docking scores or binding affinity predictions to report.
A detailed analysis of the docked pose reveals the specific molecular interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Understanding these interactions is key to explaining the compound's binding specificity and affinity.
In the absence of any molecular docking studies for this compound, there is no data available analyzing its specific molecular interactions with any protein target.
In Silico Prediction of Pharmacokinetic and Toxicological Properties (ADME/Tox)
In silico ADME/Tox prediction uses computational models to estimate the pharmacokinetic (Absorption, Distribution, Metabolism, Excretion) and toxicological properties of a compound. These predictions are vital for early-stage drug discovery to filter out candidates with poor bioavailability or high toxicity.
ADME properties determine the bioavailability and persistence of a compound in the body. Computational models can predict parameters such as intestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and excretion pathways.
No specific in silico ADME prediction studies for this compound have been published. While general physicochemical properties can be calculated from its structure, a detailed computational analysis of its absorption, distribution, metabolism, and excretion profile is not available in the scientific literature.
Computational toxicology models predict the potential of a compound to cause adverse effects. These models screen for various types of toxicity, including carcinogenicity, mutagenicity, and organ-specific toxicity, by identifying toxicophores (chemical structures associated with toxicity) and applying quantitative structure-activity relationship (QSAR) models.
A comprehensive in silico toxicity risk assessment for this compound has not been reported in the literature. Therefore, there is no available data on its predicted toxicity risks based on computational models.
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies on this compound are not extensively documented in publicly available literature, the principles of QSAR are widely applied to its analogues and derivatives, such as other benzoic acid, acetamide (B32628), and nitroaromatic compounds, to predict their biological activities and guide the design of new, more potent molecules.
Development of QSAR Models for Analogues and Derivatives
The development of a QSAR model for analogues of this compound involves a systematic process. Initially, a dataset of structurally similar compounds with experimentally determined biological activities is compiled. For these compounds, a variety of molecular descriptors, which are numerical representations of their chemical and physical properties, are calculated. These descriptors fall into several categories, including electronic (e.g., partial charges, dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume, surface area, shape indices), and hydrophobic (e.g., logP) parameters.
Statistical methods are then employed to create a mathematical equation that correlates these descriptors with the observed biological activity. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common techniques used for this purpose. The goal is to develop a robust model with good predictive power, which is assessed through various validation techniques, including internal validation (cross-validation) and external validation using a separate test set of compounds.
For instance, in studies of benzoic acid derivatives, QSAR models have been developed to predict their antimicrobial activity. These models often reveal that electronic parameters, such as the energy of the lowest unoccupied molecular orbital (LUMO), and the total energy of the molecule are significant in explaining the observed activity. researchgate.netchitkara.edu.in Similarly, for acetamide derivatives, QSAR studies have been conducted to predict their anticonvulsant activity, identifying descriptors related to molecular topology, electronic properties, and hydrophobicity as being important. researchgate.netresearchgate.net
The table below illustrates a hypothetical set of descriptors that could be used in a QSAR model for a series of this compound analogues.
| Compound | LogP | LUMO Energy (eV) | Molecular Weight ( g/mol ) | Predicted Activity (pIC50) |
| Analogue 1 | 2.1 | -1.5 | 225.18 | 5.2 |
| Analogue 2 | 2.5 | -1.7 | 239.21 | 5.8 |
| Analogue 3 | 1.8 | -1.4 | 211.15 | 4.9 |
| Analogue 4 | 2.8 | -1.9 | 253.24 | 6.1 |
| Analogue 5 | 2.3 | -1.6 | 229.19 | 5.5 |
Prediction of Biological Activity based on Structural Features
Once a statistically valid QSAR model is developed, it can be used to predict the biological activity of new, untested analogues of this compound. This predictive capability is a cornerstone of modern drug discovery, as it allows for the virtual screening of large libraries of compounds and the prioritization of candidates for synthesis and experimental testing. researchgate.netmdpi.com
The QSAR equation provides direct insight into which structural features are most influential in determining the biological activity. For example, a positive coefficient for a descriptor like logP in a QSAR model for antibacterial activity would suggest that increasing the hydrophobicity of the molecule could lead to enhanced potency. nih.gov Conversely, a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental to the activity.
In the context of nitroaromatic compounds, QSAR models have been successfully used to predict their toxicity and mutagenicity. nih.govnih.govmdpi.com These models often incorporate quantum chemical descriptors, such as HOMO and LUMO energies, which are related to the molecule's ability to participate in redox reactions—a key mechanism in the biological action of many nitroaromatics. The presence and position of the nitro group, as well as other substituents on the aromatic ring, significantly influence these electronic properties and, consequently, the predicted biological activity.
The following table provides an example of how a developed QSAR model could be used to predict the anticancer activity of novel derivatives of a parent compound.
| Derivative | Substituent at R1 | Substituent at R2 | Key Descriptor Value | Predicted Anticancer Activity (GI50, µM) |
| Derivative A | -H | -Cl | 0.85 | 12.5 |
| Derivative B | -CH3 | -F | 0.92 | 8.3 |
| Derivative C | -OCH3 | -Br | 0.78 | 15.1 |
| Derivative D | -NO2 | -I | 1.10 | 5.2 |
| Derivative E | -NH2 | -CN | 0.98 | 7.6 |
By understanding the relationships between molecular structure and biological activity through QSAR, medicinal chemists can rationally design new analogues of this compound with improved therapeutic potential and reduced side effects.
Medicinal Chemistry and Biological Activity of 5 Acetamido 2 Nitrobenzoic Acid and Its Derivatives
Investigation of Biological Activity and Pharmacological Properties
While 5-Acetamido-2-nitrobenzoic acid itself is a key synthetic intermediate, much of the direct biological activity testing has been performed on its derivatives, particularly its hydroxy analogue, 5-acetamido-2-hydroxy benzoic acid. biosynth.com
Derivatives of 5-acetamido-2-hydroxy benzoic acid have demonstrated notable analgesic (pain-relieving) properties. biosynth.com In-vivo studies using acetic acid-induced writhing tests and hot plate tests have been employed to quantify these effects. biosynth.com For instance, a derivative of 5-acetamido-2-hydroxy benzoic acid, referred to as PS1, showed a dose-dependent reduction in abdominal writhing, indicating peripheral analgesic activity. biosynth.com Another derivative, PS3, which incorporates a benzyl (B1604629) group, also significantly reduced painful activity when compared to a control group. biosynth.com The analgesic effects are believed to be mediated through both peripheral and central mechanisms. biosynth.com
Analgesic Activity of 5-Acetamido-2-hydroxy Benzoic Acid Derivatives
| Compound | Dose (mg/kg) | Analgesic Effect (Reduction in Acetic Acid-Induced Writhing) |
|---|---|---|
| PS1 | 20 | 52% |
| PS1 | 50 | 83% |
| PS3 | 20 | 74% |
| PS3 | 50 | 75% |
Data sourced from in-vivo studies on derivatives of 5-acetamido-2-hydroxy benzoic acid. biosynth.com
The primary mechanism for the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—mediators of inflammation. sigmaaldrich.com Research has focused on developing derivatives with high selectivity for the COX-2 isoform over COX-1. biosynth.com COX-2 is primarily induced at sites of inflammation, so selective inhibitors are sought after to reduce the side effects associated with inhibiting COX-1, which has housekeeping functions in the body. sigmaaldrich.com
In-silico studies have shown that derivatives of 5-acetamido-2-hydroxy benzoic acid have a strong binding affinity for the COX-2 receptor. biosynth.com Modifications to the parent structure, such as replacing a methyl group in the acetamide (B32628) moiety with larger groups like phenyl and benzyl, are specifically aimed at increasing this COX-2 selectivity. biosynth.comclearsynth.com These derivatives are considered promising candidates for a new generation of non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved safety profiles. biosynth.com
N-acetyltransferases (NATs) are enzymes involved in the metabolism of many drugs and xenobiotics. mdpi.com However, based on a review of the available scientific literature, specific studies detailing the interaction between this compound and N-acetyltransferase enzymes have not been reported.
This compound is recognized as a valuable intermediate in the synthesis of more complex pharmaceuticals. biosynth.com It serves as a precursor for producing a variety of active compounds. biosynth.comclearsynth.com For example, it is a known metabolic precursor to homarine (B125210) and can be used in the synthesis of dibenzodiazepinones through processes like Ullmann coupling. biosynth.com The nitro group is a key functional group that can be chemically reduced to an amine, providing a reactive site for further molecular modifications and building larger, more complex drug molecules.
Structure-Activity Relationships (SAR) of this compound Analogues
Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic properties of a lead compound. For this class of molecules, SAR studies have provided insight into how specific structural changes influence biological activity.
Modifications to the substituents on the parent scaffold have a direct and significant impact on the resulting compound's analgesic and anti-inflammatory activity. biosynth.com The primary focus has been on the acetamide group of the 5-acetamido-2-hydroxy benzoic acid analogue. biosynth.comclearsynth.com
Key findings from these studies include:
Enlarging the Acetamide Substituent: Replacing the methyl group on the acetamide with larger, more lipophilic groups, such as a benzyl group (to create the PS3 derivative), was shown to enhance analgesic activity compared to the parent hydroxy-compound. biosynth.com
Increasing COX-2 Selectivity: The introduction of these larger phenyl and benzyl groups is a strategic design choice aimed at improving the molecule's fit and binding affinity within the active site of the COX-2 enzyme, thereby increasing its selectivity. biosynth.comclearsynth.com
Aromatic Moiety: The benzoic acid core is critical for activity, providing a planar structure that facilitates binding to drug targets.
These findings underscore that the derivatives are potentially more active than the base 5-acetamido-2-hydroxy benzoic acid, supporting further design and synthesis of novel candidates for pain and inflammation therapy. biosynth.com
Design and Synthesis of Novel Derivatives
The design and synthesis of novel derivatives of this compound are driven by the search for compounds with enhanced biological activity and improved pharmacokinetic profiles. A common strategy involves the modification of the core structure to interact more effectively with biological targets.
One approach to synthesizing derivatives is through the acylation of a 5-amino-2-nitrobenzoic acid precursor. For instance, reacting 5-aminosalicylic acid with acetic anhydride (B1165640) in water can yield 5-acetamido-2-hydroxy benzoic acid. mdpi.com Similarly, benzoyl chloride can be used with a potassium carbonate catalyst in ethyl acetate (B1210297) to produce 5-benzamidosalicylic acid. mdpi.com The synthesis of this compound itself can be achieved by the acetylation of 5-amino-2-nitrobenzoic acid with acetic anhydride under acidic conditions. Another method involves a multi-step process starting with m-aminobenzoic acid, which is first acetylated and then nitrated using fuming nitric acid and concentrated sulfuric acid.
The nitro group of this compound is a key functional group for further derivatization. It can be reduced to an amino group using various reducing agents, such as hydrogen gas with a palladium catalyst, tin(II) chloride, or iron powder with hydrochloric acid. This amino derivative serves as a versatile intermediate for creating a wider range of compounds. For example, EDC/HOBt-mediated couplings between benzoic acid derivatives and aminoglutarimide building blocks, followed by nitro group reduction, have been used to generate novel benzamide-type cereblon binders. nih.gov
Researchers have also explored the introduction of different substituents to the aurone (B1235358) scaffold at the 5-position, including amino and acetamido groups, to develop new antimicrobial agents. nih.gov Similarly, modifications to the acetamide moiety of 5-acetamido-2-hydroxy benzoic acid derivatives, such as increasing the alkyl chain length, have been investigated to enhance selectivity for cyclooxygenase 2 (COX-2). mdpi.com
Table 1: Synthesis Methods for this compound Derivatives
| Derivative | Precursor | Reagents and Conditions | Reference |
| 5-Acetamido-2-hydroxy benzoic acid | 5-Aminosalicylic acid | Acetic anhydride, water | mdpi.com |
| 5-Benzamidosalicylic acid | 5-Amino-salicylic acid | Benzoyl chloride, ethyl acetate, potassium carbonate | mdpi.com |
| This compound | 5-Amino-2-nitrobenzoic acid | Acetic anhydride, acidic conditions | |
| This compound | m-Aminobenzoic acid | 1. Acetic anhydride; 2. Fuming HNO₃, concentrated H₂SO₄ | |
| para-Aminobenzoates | Ortho-substituted para-nitrobenzoates | 1. EDC·HCl, HOBt, 3-aminopiperidine-2,6-dione (B110489) hydrochloride, DIPEA, DMF; 2. Pd/C, H₂ | nih.gov |
In Vitro and In Vivo Pharmacological Evaluations
Cell-Based Assays for Target Validation
Cell-based assays are crucial for the initial screening and validation of the biological activity of this compound derivatives. These assays help in understanding the mechanism of action and identifying the molecular targets of these compounds.
For instance, a cell-based approach was utilized to assess the antiviral activity of a series of newly synthesized benzoic acid derivatives against influenza A virus. nih.gov This led to the identification of a compound, termed NC-5, which demonstrated inhibitory effects on the virus. nih.gov Further investigation in these cell-based systems revealed that NC-5 could suppress the expression of viral proteins like NP and M1 during the later stages of viral biosynthesis, suggesting an impact on virus release. nih.gov
In the context of antimicrobial research, the minimum inhibitory concentration (MIC) assay is a standard cell-based method used to evaluate the effectiveness of new derivatives. A study on newly synthesized aurone derivatives with amino and acetamido substitutions used MIC assays against a panel of bacteria (including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa), mycobacteria (Mycobacterium smegmatis), and fungi (Candida albicans) to determine their antimicrobial spectrum and potency. nih.gov
Animal Models for Efficacy and Safety Studies
Following promising in vitro results, animal models are employed to evaluate the efficacy and safety of this compound derivatives in a living organism. These studies provide critical data on the compound's performance in a complex biological system.
For example, the anti-influenza activity of the benzoic acid derivative NC-5, identified through cell-based assays, was further investigated in a mouse model. nih.gov Mice infected with influenza A virus (H1N1) and an oseltamivir-resistant strain (H1N1-H275Y) were orally administered NC-5. The study found that NC-5 provided significant protection, with survival rates of 80% and 60% at a dose of 100 mg/kg/day for the respective viral strains. nih.gov Furthermore, the treatment led to reduced body weight loss and alleviated virus-induced lung injury in the infected mice. nih.gov
In the development of novel non-steroidal anti-inflammatory drugs (NSAIDs), in vivo models are essential for assessing anti-nociceptive activity. For 5-acetamido-2-hydroxy benzoic acid derivatives, the acetic acid-induced writhing test and the hot plate test in mice were used to evaluate their pain-relieving effects. mdpi.com One derivative, at doses of 20 and 50 mg/kg, demonstrated a significant reduction in painful activity, by 74% and 75% respectively, compared to the control group. mdpi.com
Table 2: In Vivo Efficacy of this compound Derivatives
| Compound/Derivative | Animal Model | Disease/Condition | Key Findings | Reference |
| NC-5 | Mice | Influenza A (H1N1 and H1N1-H275Y) | 80% and 60% survival at 100 mg/kg/day, reduced weight loss and lung injury. | nih.gov |
| PS3 (a 5-acetamido-2-hydroxy benzoic acid derivative) | Mice | Acetic acid-induced writhing | Reduced painful activity by 74% (20 mg/kg) and 75% (50 mg/kg). | mdpi.com |
Drug Repurposing and Novel Therapeutic Applications
Exploration in Antiviral Research (e.g., SARS-CoV-2)
The search for effective antiviral agents has led to the investigation of various chemical scaffolds, including derivatives of benzoic acid, for their potential to inhibit viral replication. In the context of the COVID-19 pandemic, significant research has focused on identifying inhibitors of key SARS-CoV-2 proteins.
Molecular docking studies have been a primary tool for the virtual screening of benzoic acid derivatives against SARS-CoV-2 targets. One such study investigated several benzoic acid derivatives and semisynthetic alkyl gallates for their potential to inhibit the SARS-CoV-2 main protease (Mpro), a crucial enzyme in the viral life cycle. nih.govresearchgate.net The results of these in silico analyses suggested that some of these derivatives could be promising candidates for further drug development against the coronavirus. nih.govresearchgate.net
Another study employed molecular docking to evaluate 4-acetamido-3-nitrobenzoic acid (ANBA) as a potential inhibitor of multiple SARS-CoV-2 proteins, including the spike protein, the ACE2 receptor binding domain, the main protease, and the RNA-dependent RNA polymerase. nih.govtandfonline.com This computational approach aimed to identify molecules that could interfere with various stages of the viral life cycle. nih.govtandfonline.com
The broader class of phenolic acid derivatives has also been explored as potential inhibitors of SARS-CoV-2. Research has shown that compounds like rosmarinic acid, cynarine, and chlorogenic acid exhibit high binding affinities for both the main protease and the receptor binding domain of the virus in molecular docking simulations. frontiersin.org
Other Potential Therapeutic Areas
Beyond antiviral applications, derivatives of this compound have shown promise in other therapeutic areas, primarily due to their anti-inflammatory and analgesic properties. The structural similarity of some derivatives to existing non-steroidal anti-inflammatory drugs (NSAIDs) has prompted their investigation as potentially safer and more effective alternatives. mdpi.com
Derivatives of 5-acetamido-2-hydroxy benzoic acid have been designed and synthesized with the goal of developing novel NSAIDs with improved activity and reduced side effects. mdpi.comresearchgate.net The rationale behind these modifications is to increase their selectivity for the cyclooxygenase 2 (COX-2) enzyme, which is associated with inflammation and pain, while minimizing effects on COX-1, which is involved in protecting the stomach lining. mdpi.com
The core structure of this compound also serves as an important intermediate in the synthesis of a variety of other pharmaceuticals, highlighting its versatility in medicinal chemistry. Additionally, this compound and its derivatives are utilized in biochemical research, particularly in enzyme inhibition studies, to help elucidate biological pathways and develop new therapeutic strategies.
Advanced Applications and Industrial Relevance of 5 Acetamido 2 Nitrobenzoic Acid
Role in Pharmaceutical Research and Development
The primary industrial relevance of 5-Acetamido-2-nitrobenzoic acid lies within the pharmaceutical sector, where it serves two key functions: as a starting material in the synthesis of complex active pharmaceutical ingredients (APIs) and as a standard for analytical testing.
Intermediate in Drug Synthesis
This compound serves as a crucial building block in multi-step organic synthesis pathways for novel therapeutic agents. Its chemical structure, featuring acetamido, nitro, and carboxylic acid functional groups, allows for diverse chemical modifications. Patent literature provides specific examples of its application as a starting material in the development of sophisticated enzyme inhibitors.
Notably, it has been used in the synthesis of benzamides and related compounds designed as inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade. googleapis.comgoogle.comgoogle.comgoogle.com These inhibitors are developed as anticoagulant agents to prevent or treat thrombosis. google.com For instance, a patented synthesis route describes the use of this compound in the initial step of a process to create a complex Factor Xa inhibitor. googleapis.comgoogle.comgoogle.com
Furthermore, the compound has been employed in the synthesis of potential inhibitors for mutant Epidermal Growth Factor Receptor (EGFR) enzymes. google.comgoogleapis.com These types of inhibitors are a major focus in oncology research for the development of targeted cancer therapies. In one documented synthesis, this compound is reacted with phenol (B47542) as part of a pathway to create novel dithiolane and dithiol compounds aimed at treating EGFR-mediated diseases. google.comgoogleapis.com
| Therapeutic Target | Drug Class | Role of this compound | Reference |
|---|---|---|---|
| Factor Xa | Anticoagulants | Starting material for synthesis of inhibitors | googleapis.comgoogle.comgoogle.com |
| Mutant EGFR | Antineoplastic Agents (potential) | Intermediate in synthesis of inhibitors | google.comgoogleapis.com |
Reference Standard for Pharmaceutical Testing
In addition to its role in synthesis, this compound is utilized as a reference standard in pharmaceutical testing. High-quality, well-characterized reference standards are essential for the quality control of medicines, ensuring their identity, strength, purity, and quality. Chemical suppliers offer this compound as a "Pharmaceutical Secondary Standard" or "Certified Reference Material," indicating its suitability for use in analytical laboratories to validate testing methods and quantify results.
Biochemical Research Tool
While chemical suppliers list this compound among biochemical compounds and reagents, specific, well-documented applications as a direct research tool are limited in publicly available literature.
Reagent for Enzyme Activity Determination
There is no significant evidence in the reviewed scientific literature or patent filings to suggest that this compound is commonly used as a substrate or chromogenic reagent for the determination of enzyme activity. Its derivatives are precursors to enzyme inhibitors, but this is distinct from being a tool to measure the rate of an enzymatic reaction.
Applications in Protein Modification and Crystallization
Similarly, targeted searches did not yield specific examples of this compound being used for protein modification or as an additive in protein crystallization experiments. While other nitrobenzoic acid derivatives are sometimes studied in the context of co-crystallization, this application is not a documented feature of the 5-acetamido variant.
Material Science and Crystal Engineering
Despite being categorized as a building block that can be used in the synthesis of polymer monomers, specific applications of this compound in material science and crystal engineering are not well established in the available literature. lookchemicals.combldpharm.com The potential for its carboxylic acid group to form hydrogen bonds and its rigid aromatic structure makes it a theoretical candidate for crystal engineering studies; however, practical examples or published research focusing on its use in creating novel materials, polymers, or co-crystals are not readily found.
Building Block for Supramolecular Assemblies
This compound is a molecule with significant potential in the field of crystal engineering and supramolecular chemistry. Its utility as a building block for supramolecular assemblies stems from the specific functional groups it possesses: a carboxylic acid group, an acetamido (amide) group, and a nitro group. These groups are capable of forming predictable and directional non-covalent interactions, particularly hydrogen bonds, which are the primary driving force for the self-assembly of molecules into larger, well-ordered structures.
The fundamental concept in designing such assemblies is the "supramolecular synthon," which refers to a specific and repeated structural motif formed by intermolecular interactions. mdpi.com In the case of this compound, several key synthons can be anticipated:
Carboxylic Acid Dimer: The carboxylic acid group can form a robust and highly predictable homosynthon, where two acid molecules pair up through strong O-H···O hydrogen bonds, creating a characteristic eight-membered ring motif. This is a very common interaction in benzoic acid derivatives.
Amide-Amide Catenation: The acetamido group contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This allows for the formation of chains or tapes where molecules are linked via N-H···O hydrogen bonds.
Acid-Amide Heterosynthon: A particularly strong and reliable interaction can occur between the carboxylic acid group of one molecule and the amide group of another. This "heterosynthon" involves a hydrogen bond between the carboxylic acid's hydroxyl group and the amide's carbonyl oxygen, and another between the amide's N-H and the carboxylic acid's carbonyl oxygen. This type of interaction is a cornerstone of crystal engineering for creating multi-component crystals (cocrystals).
Role of the Nitro Group: While the nitro group is a weaker hydrogen bond acceptor compared to carbonyl or hydroxyl oxygens, it can still participate in weaker C-H···O interactions. Furthermore, its strong electron-withdrawing nature influences the electronic properties of the aromatic ring and the acidity of the other functional groups, thereby modulating the strength and geometry of the primary hydrogen bonds.
By strategically utilizing these synthons, this compound can be used to construct complex, multi-dimensional crystalline networks. The interplay between the strong, predictable acid and amide interactions allows for a high degree of control over the final solid-state structure, making it a valuable component for designing new materials with tailored properties.
Analytical Chemistry Applications
Accurate quantitative analysis of this compound is crucial for quality control in its synthesis and for its application in various fields. High-Performance Liquid Chromatography (HPLC) is the most prevalent and reliable technique for this purpose, owing to its high resolution, sensitivity, and adaptability.
The primary method for quantification is Reverse-Phase HPLC (RP-HPLC), where the compound is separated on a nonpolar stationary phase (typically C8 or C18) with a polar mobile phase. The mobile phase usually consists of a mixture of an aqueous component (often with a buffer like ammonium (B1175870) acetate (B1210297) or a dilute acid like formic or trifluoroacetic acid to control pH and ensure good peak shape) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). upb.roripublication.com Detection is most commonly achieved using an ultraviolet (UV) detector, as the aromatic ring and nitro group in the molecule are strong chromophores, leading to significant UV absorbance.
The table below outlines typical parameters for an HPLC method for the quantitative analysis of aromatic acids similar to this compound.
| Parameter | Typical Specification | Rationale/Function |
|---|---|---|
| Column | C18 or C8 (e.g., 150 mm x 4.6 mm, 5 µm particle size) | Provides a nonpolar stationary phase for separation based on hydrophobicity. |
| Mobile Phase | Gradient or isocratic mixture of Acetonitrile/Methanol and buffered water (e.g., with 0.1% Formic Acid or Ammonium Acetate) | The organic component elutes the analyte, while the aqueous buffer controls pH and improves peak symmetry. |
| Flow Rate | 0.8 - 1.2 mL/min | Ensures optimal separation efficiency and reasonable analysis time. |
| Detection | UV-Vis/Diode Array Detector (DAD) at a specific wavelength (e.g., 220-260 nm) | The aromatic and nitro functional groups provide strong UV absorbance for sensitive detection. |
| Column Temperature | 20 - 30 °C | Maintains consistent retention times and improves peak resolution. |
| Injection Volume | 5 - 20 µL | Standard volume for introducing the sample onto the column. |
For higher sensitivity and selectivity, especially in complex matrices, HPLC coupled with mass spectrometry (LC-MS) can be employed. This technique provides mass-to-charge ratio information, which allows for definitive identification and quantification with very low detection limits.
During the synthesis of this compound, various impurities may arise, including starting materials, intermediates, and side-products. The isolation and characterization of these impurities are essential for ensuring the final product's purity and for regulatory purposes. Chromatographic techniques are the primary methods used for this separation.
Preparative High-Performance Liquid Chromatography (Preparative HPLC) is the most direct and effective method for isolating impurities. The principle is the same as analytical HPLC, but it is performed on a larger scale. Larger columns with a greater amount of stationary phase are used to handle higher sample loads.
Methodology : A concentrated solution of the crude this compound is injected onto the preparative column. The mobile phase composition is optimized to achieve the best possible separation between the main compound and its impurities. As the separated compounds elute from the column, they are monitored by a detector (typically UV), and a fraction collector is used to collect the different peaks into separate vials. These isolated fractions can then be analyzed by spectroscopic methods (like NMR and MS) to determine their structures.
Column Chromatography can also be used as a lower-cost, lower-resolution alternative for initial purification or for separating large quantities of material.
Stationary Phase : Silica gel is a common stationary phase for separating moderately polar compounds like this compound.
Mobile Phase : A solvent system of varying polarity, such as a mixture of ethyl acetate and hexane, is used to elute the compounds from the column. By gradually increasing the polarity of the mobile phase, compounds are eluted in order of increasing polarity, allowing for the separation of less polar and more polar impurities from the desired product.
The choice of separation technique depends on the nature and concentration of the impurities, as well as the scale of the purification required. For isolating trace impurities for characterization, preparative HPLC is the preferred method due to its superior resolving power.
Challenges and Future Perspectives in 5 Acetamido 2 Nitrobenzoic Acid Research
Challenges in Synthesis and Scale-Up
The synthesis of 5-acetamido-2-nitrobenzoic acid and its derivatives, while established, faces challenges related to efficiency, safety, and scalability. The common synthetic route involves the acetylation of a 5-amino-2-nitrobenzoic acid precursor. However, this and other methods like classical nitration can present difficulties.
Future perspectives in synthesis are focused on developing more efficient and safer methodologies. Continuous synthesis using microchannel reactors represents a state-of-the-art technique that can shorten reaction times and improve safety, offering a potential solution for industrial-scale production of benzoic acid derivatives. Additionally, the development of novel catalytic systems and base-free methods, such as using Diethylaminosulfur trifluoride (DAST), aims to streamline the synthesis of amide derivatives under milder conditions, minimizing by-products and simplifying purification. acs.orgacs.org
Addressing Bioavailability and Pharmacokinetic Limitations
A significant hurdle in the therapeutic development of derivatives of this compound is their often-limited bioavailability and suboptimal pharmacokinetic profiles. For instance, the related compound 5-acetamido-2-hydroxy benzoic acid has been shown to have low plasma bioavailability, peaking within the first two hours after administration before declining rapidly. mdpi.com This short duration of action can limit its therapeutic efficacy.
Current research focuses on overcoming these limitations through structural modification. The goal is to design derivatives with improved absorption, distribution, metabolism, and excretion (ADME) properties. Computational, or in-silico, studies are increasingly used to predict the pharmacokinetic properties of new molecular designs before synthesis, saving time and resources. mdpi.comnih.gov One study demonstrated that modifying a similar parent compound, 5-aminosalicylic acid (5-ASA), resulted in a novel derivative with significantly improved oral bioavailability of approximately 77% and a longer elimination half-life of over 2.5 hours. mdpi.com This success provides a blueprint for future work on this compound derivatives, aiming to enhance their systemic exposure and therapeutic window.
| Compound/Derivative | Key Pharmacokinetic Challenge/Improvement | Source |
| 5-Acetamido-2-hydroxy benzoic acid | Low plasma bioavailability; rapid decline after 2 hours. | mdpi.com |
| Novel 5-ASA Derivative (C1) | Improved oral bioavailability (~77%); longer elimination half-life (>2.5h) compared to parent drug. | mdpi.com |
| In-silico Designed Derivatives | Predicted to have better bioavailability and binding affinity. | mdpi.comnih.gov |
Minimizing Potential Side Effects of Derivatives
For derivatives developed as non-steroidal anti-inflammatory drugs (NSAIDs), a major challenge is minimizing the side effects commonly associated with this class of drugs, such as gastrointestinal issues. mdpi.comresearchgate.net These effects often stem from the non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.
A key future perspective is the rational design of derivatives that exhibit high selectivity for the COX-2 enzyme, which is primarily involved in inflammation and pain pathways. mdpi.com Research has shown that strategic modifications to the this compound scaffold can enhance this selectivity. For example, altering the acetamido group by replacing a methyl substituent with larger groups like phenyl or benzyl (B1604629) has been investigated as a method to improve the binding affinity and selectivity for COX-2. mdpi.comnih.gov In-silico docking studies are a crucial tool in this effort, allowing researchers to model the interaction between a potential drug molecule and the COX-2 active site to predict its selectivity before undertaking complex synthesis. mdpi.com The successful development of COX-2 selective inhibitors from this scaffold could lead to safer anti-inflammatory therapies. mdpi.comnih.gov
Emerging Research Areas and Unexplored Applications
Beyond its use in creating anti-inflammatory agents, this compound is a versatile intermediate for a range of other applications, representing a significant area for future growth.
Antimicrobial Agents: The core structure is a valuable precursor for synthesizing novel antimicrobial compounds. The presence of the nitro group can enhance antibacterial activity, and derivatives have shown potential against resistant bacterial strains, addressing a critical need in medicine.
Material Science: The compound has applications in polymer synthesis. Its incorporation into polymer matrices has been shown to enhance mechanical properties and thermal stability, making it useful for developing high-performance materials for industrial applications.
Cosmetic Formulations: Due to potential anti-inflammatory effects, derivatives are being explored for use in skincare products. Formulations aimed at sensitive skin could benefit from its inclusion, with one study noting reduced irritation and improved skin barrier function.
Advanced Research Tools: The structure can be modified to create sophisticated probes for biological research. For example, a derivative has been synthesized to act as a photoaffinity label, a tool used to identify and study the structure of specific cellular targets like chloride channels. nih.gov
Translational Research and Clinical Potential
The ultimate goal of research into this compound derivatives is to translate preclinical discoveries into clinically effective treatments. The primary clinical potential currently lies in the development of new analgesic and anti-inflammatory drugs with improved safety profiles. mdpi.comresearchgate.net Derivatives that are more potent than existing options like acetaminophen (B1664979) and that selectively inhibit COX-2 could represent a significant advancement in pain and inflammation management. mdpi.comnih.gov
The potential to develop new antibiotics based on this scaffold also holds significant clinical promise in the era of growing antimicrobial resistance. However, the path from the laboratory to the clinic is long. Current research is largely in the preclinical phase, involving in-silico modeling, chemical synthesis, and in-vivo testing in animal models. mdpi.com For these promising compounds to reach patients, further extensive studies are required to rigorously evaluate their long-term toxicity, metabolic fate, and efficacy in human clinical trials. The journey of a related 5-ASA derivative, which is now considered a candidate for clinical testing after demonstrating favorable pharmacokinetics and low toxicity, serves as an encouraging model for the future of this compound research. mdpi.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Acetamido-2-nitrobenzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via acetylation of a 5-amino-2-nitrobenzoic acid precursor using acetic anhydride under acidic conditions. Reaction optimization includes controlling temperature (e.g., reflux in H2SO4 for 10 minutes) and stoichiometric ratios to minimize by-products. Purification involves recrystallization from ethanol/water mixtures to achieve >97% purity .
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
- Methodological Answer :
- NMR : Analyze <sup>1</sup>H and <sup>13</sup>C spectra to confirm the acetamido (–NHCOCH3) and nitro (–NO2) groups.
- IR : Identify characteristic peaks (e.g., C=O at ~1680 cm<sup>-1</sup>, NO2 asymmetric stretch at ~1520 cm<sup>-1</sup>).
- X-ray crystallography : Use SHELXL for refinement to determine bond angles and intermolecular interactions (e.g., hydrogen bonding networks) .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Store in sealed containers at room temperature, away from oxidizing agents. Degradation products (e.g., nitroso derivatives) require fume hood use and disposal via certified hazardous waste protocols .
Advanced Research Questions
Q. How can discrepancies in synthetic yields or by-product formation be resolved?
- Methodological Answer : Use HPLC (C18 column, UV detection at 254 nm) to monitor reaction progress. Compare retention times with synthesized standards. For by-product identification, employ LC-MS with electrospray ionization (ESI) to detect intermediates (e.g., unacetylated amine or over-acetylated derivatives). Adjust reaction time or catalyst (e.g., Cu bronze) to improve selectivity .
Q. What role does this compound play in synthesizing heterocyclic compounds?
- Methodological Answer : The nitro group facilitates cyclization reactions. For example, it can act as a precursor in dibenzodiazepinone synthesis via Ullmann coupling (Scheme 3 in ). Reductive amination of the nitro group may yield amine intermediates for further functionalization .
Q. How do electron-withdrawing substituents influence its reactivity in nucleophilic aromatic substitution (NAS)?
- Methodological Answer : The nitro group meta-directs electrophilic substitution, while the acetamido group ortho/para-directs. In NAS, the nitro group deactivates the ring, requiring strong nucleophiles (e.g., thiomethoxide) and elevated temperatures. Computational modeling (DFT) can predict reactive sites .
Q. What strategies resolve polymorphic forms, and how do they affect material properties?
- Methodological Answer : Screen polymorphs via solvent-drop grinding or slow evaporation. Characterize using powder XRD (Cu-Kα radiation) and DSC to identify thermal transitions. Polymorph stability can impact solubility and bioavailability in drug delivery systems .
Q. How are degradation products identified in stability studies?
- Methodological Answer : Accelerated aging (40°C/75% RH for 6 months) followed by LC-MS/MS analysis with isotopically labeled internal standards (e.g., <sup>13</sup>C6-DNSAH) quantifies degradation. Hydrolysis of the acetamido group is a primary pathway, monitored via loss of parent ion (m/z 240.06) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
